N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethylsulfanyl)benzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(ethylsulfanyl)benzamide is a benzamide derivative featuring a 1,3-benzothiazole moiety linked to the phenyl ring at the 4-position and an ethylsulfanyl group at the para-position of the benzamide core. The benzothiazole group confers aromatic heterocyclic properties, while the ethylsulfanyl substituent introduces sulfur-based electron-donating effects. Its synthesis likely involves multi-step reactions, such as coupling benzothiazole-containing intermediates with activated benzamide precursors, as seen in related compounds .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c1-2-26-18-13-9-15(10-14-18)21(25)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)27-22/h3-14H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBODGTYGUFQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethylsulfanyl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethylsulfanyl)benzamide has shown promising anticancer properties. Studies indicate that compounds containing benzothiazole moieties exhibit cytotoxic effects against various cancer cell lines. The benzothiazole structure is known for its ability to interact with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent.
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, benzothiazole derivatives have been reported to inhibit tubulin polymerization, which is crucial for mitosis, thereby inducing apoptosis in cancer cells.
Case Study: In vitro Studies
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Properties
This compound also exhibits antimicrobial activity. Research has demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains.
Mechanism of Action
The antimicrobial effect is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways. Benzothiazole derivatives have been noted for their ability to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication.
Case Study: Antibacterial Testing
A study conducted on several benzothiazole derivatives, including this compound, revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics .
Material Science Applications
Beyond biological applications, this compound is being explored in material science.
Polymer Additives
The compound can serve as an additive in polymer formulations to enhance thermal stability and UV resistance. Its chemical structure allows it to act as a stabilizer against oxidative degradation.
Case Study: Polymer Blends
Research involving the incorporation of benzothiazole derivatives into polyvinyl chloride (PVC) matrices demonstrated improved thermal stability and mechanical properties. The addition of this compound resulted in a significant increase in the glass transition temperature (Tg), indicating enhanced performance under thermal stress .
Data Tables
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Heterocyclic Diversity : The target compound’s benzothiazole group is replaced with thiazole (), imidazole (), or triazole () in analogues, altering electronic and steric profiles.
- Sulfur-Containing Groups : The ethylsulfanyl group in the target is distinct from sulfamoyl (e.g., diethylsulfamoyl in ) or sulfanyl-triazole (), which modulate solubility and reactivity.
Table 2: Analytical Data for Selected Analogues
Key Observations :
- IR Spectroscopy : The target’s ethylsulfanyl group may show νC-S near 700–800 cm⁻¹ (absent in evidence), while sulfamoyl analogues (e.g., ) exhibit νS=O near 1350–1450 cm⁻¹.
- Synthetic Routes : Multi-step protocols (e.g., hydrazide intermediates in ) are common for benzamide derivatives, suggesting similar complexity for the target’s synthesis.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethylsulfanyl)benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzothiazole moiety, which is a core structure in many biologically active compounds. Its unique structure contributes to its distinct chemical properties and biological activities.
Biological Activity Overview
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It acts by interfering with essential bacterial processes, leading to inhibition of growth and cell death. This is particularly relevant in the context of rising antibiotic resistance among various bacterial strains.
Mechanisms of Action
The antibacterial mechanism involves:
- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of bacterial cell walls, which is crucial for maintaining cell integrity.
- Interference with Protein Synthesis : It may also inhibit protein synthesis within bacterial cells, further contributing to its bactericidal effects .
Case Studies
-
Efficacy Against Staphylococcus aureus
In a study evaluating the compound's efficacy against Staphylococcus aureus, it was found that exposure to the compound resulted in significant bacterial elimination within 24 hours. The minimum inhibitory concentration (MIC) was determined to be notably low, indicating high potency against this pathogen. -
Comparison with Other Antibacterial Agents
A comparative analysis revealed that this compound exhibited superior antibacterial activity compared to traditional antibiotics like penicillin and ampicillin. This highlights its potential as a new therapeutic agent in combating resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its antibacterial properties. Key findings include:
- Ethylsulfanyl Group : The presence of the ethylsulfanyl group enhances solubility and bioavailability, contributing to improved antibacterial activity.
- Benzothiazole Core : The benzothiazole structure is associated with various biological activities, including antifungal and anticancer properties, suggesting that modifications in this region could yield compounds with broader therapeutic applications .
Applications
This compound shows promise in several fields:
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethylsulfanyl)benzamide, and how is purity ensured?
The synthesis typically involves coupling reactions between substituted benzothiazole and benzamide precursors under reflux conditions. For example, analogous compounds are synthesized by reacting benzothiazole derivatives with activated acylating agents (e.g., benzoyl chloride) in ethanol or dichloromethane, followed by purification using column chromatography (normal or reverse-phase) and recrystallization . Purity is confirmed via HPLC (>95%) and structural validation by -NMR and LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- -NMR : To confirm hydrogen environments, such as ethylsulfanyl (–SCHCH) protons at δ 1.3–1.5 ppm and aromatic protons from benzothiazole/benzamide moieties (δ 7.2–8.5 ppm) .
- LC-MS : To verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- FT-IR : To identify functional groups like C=O (amide I band, ~1650 cm) and C–S (thioether, ~650 cm) .
Q. What in vitro assays are suitable for preliminary evaluation of its antibacterial activity?
Standard methods include:
- MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus, B. subtilis) and mycobacteria (M. tuberculosis), using ampicillin or rifampicin as positive controls .
- Zone of inhibition testing on agar plates, with activity compared to reference drugs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Catalyst screening : Use of Pd/C or CuI for Suzuki-Miyaura couplings involving benzothiazole intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
- Temperature control : Reflux at 80–100°C for 6–12 hours balances yield and decomposition risks .
Q. What role do substituents on the benzothiazole ring play in modulating biological activity?
Substituent effects are critical for structure-activity relationships (SAR):
- Electron-withdrawing groups (e.g., –NO at position 6) enhance antitubercular activity but may reduce Gram-positive efficacy .
- Lipophilic groups (e.g., –CH, –SCHCH) improve membrane permeability, as seen in analogs with 4-methylphenyl derivatives showing 2–4× higher activity than ampicillin .
Q. How can computational methods predict target interactions for this compound?
Q. How should researchers address contradictory data in biological activity across studies?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control strains .
- Structural analogs : Compare substituent positioning (e.g., 6-nitro vs. 6-fluoro on benzothiazole) to isolate electronic vs. steric effects .
- Meta-analysis : Pool data from multiple studies to identify trends, as done for benzothiazole-based antitubercular agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
